2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Phosphodiesterase Inhibition
This compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor . PDE inhibitors are significant in the treatment of various disorders, including erectile dysfunction and pulmonary hypertension . The structural similarity to sildenafil, a well-known PDE5 inhibitor, suggests that this compound could serve as a lead for developing new therapeutic agents with improved bioavailability and pharmacokinetic profiles .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . This opens up possibilities for its use in developing new antibiotics to combat resistant strains of bacteria. The antimicrobial potential of such compounds is crucial in the face of rising antibiotic resistance .
Cancer Research
Compounds with this structure have shown inhibitory activity against cancer cell lines . They could be used in the synthesis of novel chemotherapeutic agents, particularly targeting pathways specific to cancer cells, thereby minimizing side effects on healthy cells .
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies to understand binding affinities with various biological targets. This is essential in the drug discovery process, where the interaction between drugs and their targets can be simulated and optimized .
Optoelectronic Applications
The electronic properties of such compounds make them candidates for optoelectronic applications . They could be used in the development of organic light-emitting diodes (OLEDs) or as part of photovoltaic materials to improve the efficiency of solar cells .
Neurological Disorders
Given the compound’s potential effects on PDEs, it may also have applications in treating neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. PDE inhibitors can modulate neurotransmitter pathways, offering a new approach to managing these conditions .
未来方向
作用机制
Target of Action
The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved for the most potent anti-proliferative compounds . The compound’s interaction with CDK2 results in significant changes in the cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to interact with its target, cdk2 .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
属性
IUPAC Name |
2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-17-20-14-19(18-13-15(2)7-8-21(18)28)26-27(20)24(30-23(17)22)16-9-11-25-12-10-16/h4-13,20,24,28H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZAVZXLIUUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。